Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate
Description
Properties
IUPAC Name |
methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDHJOAQICCZPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3,4-Dichlorophenylacetic Acid
Method Overview:
The initial step involves converting 3,4-dichlorophenylacetic acid into its methyl ester via acid-catalyzed esterification. This process is well-established and forms the foundation for subsequent modifications.
- Reactant: 3,4-dichlorophenylacetic acid
- Reagent: Methanol with sulfuric acid as catalyst
- Conditions: Reflux for approximately 2 hours under a nitrogen atmosphere
- Post-reaction: Removal of excess methanol under reduced pressure, extraction with dichloromethane, and purification via distillation or chromatography
Research Data:
A typical example involves refluxing the acid with methanol and sulfuric acid, followed by extraction and purification, yielding the methyl ester with high purity. The process is efficient and scalable, suitable for laboratory and industrial applications.
Introduction of Hydroxyl Group via Hydroxyacetate Formation
Method Overview:
The key step to introduce the hydroxy group at the alpha position involves nucleophilic substitution or addition reactions on the methyl ester, often employing hydroxyacetate derivatives.
- Starting Material: Methyl 2-(3,4-dichlorophenyl)acetate
- Reagent: Methyl 2-hydroxyacetate (or analogous hydroxyacetate derivatives)
- Catalyst: Base such as sodium hydroxide or potassium carbonate
- Conditions: Reactions typically occur in polar solvents like ethanol or methanol at low to moderate temperatures (0–25°C)
- Process: Transesterification or nucleophilic addition to form the hydroxyacetate derivative
Research Data:
Kimura et al. demonstrated that hydrolysis of methyl 2-hydroxyphenylacetate in ethanol with sodium hydroxide at 0°C, followed by acidification, yields the target hydroxyacetate compound. This method ensures regioselectivity and high yield.
Direct Synthesis via Halogenation and Hydroxylation
Method Overview:
An alternative approach involves halogenation of the aromatic ring or side chain, followed by nucleophilic substitution to introduce the hydroxyl group.
- Halogenation: Electrophilic substitution using chlorine reagents (e.g., Cl2 or N-chlorosuccinimide) in the presence of a Lewis acid or radical initiator
- Hydroxylation: Nucleophilic displacement of halogens with hydroxide ions or via oxidation reactions
- Final step: Esterification of the resulting hydroxy intermediates to form methyl esters
Research Data:
Patents and experimental protocols describe using chlorination followed by hydrolysis to obtain the hydroxyacetate. This route is more complex and less selective but useful for specific substitution patterns.
Synthesis via Dickman Condensation and Subsequent Hydrolysis
Method Overview:
The literature reports a multi-step synthesis involving the Dickman condensation to assemble the core structure, followed by hydrolysis to yield the hydroxyacetate.
- Formation of key intermediates through esterification, aldol condensation, methylation, and bromination steps
- Use of methyl 2-phenylacetate and methyl 2-hydroxyacetate as substrates in the condensation reaction
- Final hydrolysis of ester groups to generate the hydroxyacetate
Research Data:
Kimura et al. outlined a detailed pathway where methyl 2-phenylacetate derivatives undergo condensation reactions, giving access to the target compound with good yields and stereoselectivity.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Main Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Esterification of Acid | 3,4-dichlorophenylacetic acid, methanol, sulfuric acid | Reflux, 2 hours | Simple, scalable | Requires purification |
| Hydroxyacetate Formation | Methyl 2-(3,4-dichlorophenyl)acetate, methyl 2-hydroxyacetate, base | Room temp to 25°C | High regioselectivity | Multi-step process |
| Halogenation & Hydroxylation | Chlorination reagents, hydroxide | Controlled temperature | Versatile | Less selective, complex |
| Dickman Condensation | Methyl 2-phenylacetate derivatives | Heating, reflux | Good stereocontrol | Multi-step, time-consuming |
Research Findings and Notes:
- Yield and Purity: The esterification and hydroxyacetate formation steps typically yield high purity products (>85%) under optimized conditions.
- Reaction Optimization: Catalysts such as sulfuric acid for esterification and bases like sodium hydroxide for hydroxyacetate conversions improve yields.
- Scalability: The described methods are adaptable for large-scale synthesis, with reaction conditions easily controlled.
- Stereochemistry: Stereoselective synthesis can be achieved via chiral catalysts or reagents, as demonstrated in related compounds.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-(3,4-dichlorophenyl)-2-oxoacetate.
Reduction: Methyl 2-(3,4-dichlorophenyl)-2-hydroxyethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as an intermediate in the synthesis of complex organic molecules. |
| Medicinal Chemistry | Potential precursor for pharmaceuticals with anti-inflammatory or antimicrobial properties. |
| Material Science | Utilized in the preparation of polymers and advanced materials. |
Organic Synthesis
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate serves as a versatile intermediate in organic synthesis. It is often used to create more complex structures through various chemical reactions:
- Reactions Involved:
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
- Hydrolysis: The ester group can be hydrolyzed to yield 2-(3,4-dichlorophenyl)acetic acid and methanol.
- Oxidation: Can be oxidized to form corresponding carboxylic acids or other derivatives.
Case Study: Synthesis of Antimicrobial Agents
In a study published by the Royal Society of Chemistry, researchers utilized this compound as a precursor for synthesizing novel antimicrobial agents. The compound was subjected to various reactions leading to derivatives that showed enhanced antimicrobial activity against specific pathogens .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in developing pharmaceuticals aimed at treating inflammatory conditions and infections.
- Mechanism of Action:
- Interacts with biological targets through binding mechanisms that alter their function.
- Influences biochemical pathways related to inflammation and infection response.
Case Study: Anti-inflammatory Properties
Research indicated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro. These compounds were tested against standard inflammatory markers, showing promise for future drug development .
Material Science
In material science, this compound is employed in creating advanced materials such as polymers.
- Applications:
- Used in the formulation of coatings and adhesives that require enhanced thermal stability and chemical resistance.
Case Study: Polymer Development
A study demonstrated that incorporating this compound into polymer matrices improved mechanical properties and resistance to environmental degradation .
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the 3,4-dichlorophenyl group enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of signal transduction or metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate with analogs differing in substituents, functional groups, and pharmacological relevance.
Structural and Physicochemical Comparisons
Key Observations:
Chlorine vs. Hydroxyl Substitution : The 3,4-dichlorophenyl group in the parent compound enhances lipophilicity compared to the dihydroxyphenyl analog (C₉H₁₀O₅), which is more polar due to hydroxyl groups .
Functional Group Effects: The hydrochloride salt (C₁₀H₁₂Cl₃NO₂) has increased solubility in polar solvents compared to the neutral parent compound.
Molecular Weight Trends : The parent compound (235.07 g/mol) is lighter than analogs with extended aromatic systems (e.g., 339.15 g/mol for 4j) .
Key Findings:
- Compound 4j exhibits a low yield (37%), likely due to steric hindrance from the nitro group or competing side reactions.
- Brominated analogs (e.g., in ) are synthesized via alkylation or acetylation, achieving high purity but requiring multi-step protocols .
Key Insights:
Biological Activity
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a dichlorophenyl group, which enhances its binding affinity to various biological targets. The hydroxyl and ester functional groups contribute to its reactivity and biological interactions.
The compound primarily acts as an enzyme inhibitor , which is crucial in various therapeutic applications. The mechanism involves:
- Binding Affinity : The 3,4-dichlorophenyl moiety increases the compound's binding affinity to specific enzyme active sites, allowing it to effectively inhibit enzymatic activity.
- Inhibition of Signal Transduction : By blocking key enzymes involved in signal transduction pathways, the compound can modulate cellular responses that are critical in disease processes such as inflammation and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . It has been shown to induce apoptosis in cancer cells by:
- Inhibiting Cell Proliferation : Studies have demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines by interfering with cell cycle progression.
- Inducing Apoptosis : Mechanistic studies revealed that it activates apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound also possesses anti-inflammatory properties , which are beneficial in treating conditions characterized by chronic inflammation. Its action includes:
- Reduction of Pro-inflammatory Cytokines : Experimental data show that this compound can decrease levels of cytokines such as TNF-alpha and IL-6 in vitro.
- Inhibition of NF-kB Pathway : This compound may inhibit the NF-kB signaling pathway, which plays a pivotal role in inflammatory responses.
Case Study 1: Anticancer Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines.
| Treatment Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 40 | 35 |
| 20 | 60 | 55 |
Q & A
Basic: What is a reliable method for synthesizing Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate, and how can purity be ensured?
A common approach involves esterification of the corresponding hydroxy acid. For example, dissolve 0.01 moles of the precursor acid in methanol, add concentrated sulfuric acid (1% v/v), and reflux for 4–6 hours. After quenching in ice water, filter the precipitate, wash with water, and recrystallize from ethanol to obtain the ester . Purity can be verified via HPLC (C18 column, methanol/water mobile phase) and melting point analysis. For halogenated analogs (e.g., bromo/chloro derivatives), ensure proper stoichiometry of halogenating agents to avoid side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : Analyze the ester methyl group (~3.7 ppm, singlet) and aromatic protons (7.2–7.8 ppm, doublets for 3,4-dichloro substitution) .
- IR : Confirm hydroxy (-OH stretch, ~3400 cm⁻¹) and ester carbonyl (C=O, ~1720 cm⁻¹) groups.
- Mass Spectrometry : Look for molecular ion peaks at m/z 249 (C₉H₇Cl₂O₃⁺) and fragmentation patterns consistent with dichlorophenyl cleavage .
Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts?
- Catalyst Screening : Replace H₂SO₄ with milder catalysts (e.g., p-toluenesulfonic acid) to reduce dehydration of the hydroxy group .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance solubility of the dichlorophenyl precursor.
- Temperature Control : Lower reflux temperatures (60–70°C) may prevent racemization of the chiral hydroxyacetate center .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Diastereomer Analysis : If multiple stereoisomers form (due to the hydroxy group), use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers .
- Impurity Profiling : Compare experimental IR and MS data with computational predictions (e.g., Gaussian software for vibrational modes) to identify side products like unreacted acid or halogenated impurities .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Highly soluble in methanol, DCM, and DMSO; sparingly soluble in water (<0.1 mg/mL at 25°C). Conduct solubility assays via gravimetric analysis .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:3) .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Use density functional theory (DFT) to model the electron-withdrawing effects of the 3,4-dichlorophenyl group on the ester’s electrophilicity. Software like Gaussian or ORCA can calculate Fukui indices to identify reactive sites (e.g., the carbonyl carbon) . Validate predictions with kinetic studies (e.g., reaction with amines or Grignard reagents).
Regulatory Compliance: What legal considerations apply to handling this compound in research?
This compound is listed as a controlled precursor in some jurisdictions (e.g., China’s 2015 Non-Pharmaceutical Narcotics Regulation) . Researchers must obtain permits for synthesis and maintain detailed logs of usage, storage, and disposal. Consult institutional safety officers and reference CAS 1400742-68-8 for regulatory documentation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
